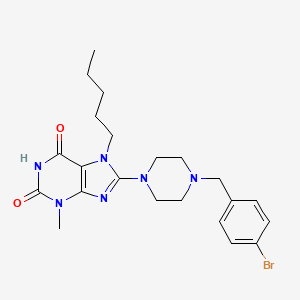![molecular formula C9H7F3N2O B2776397 (5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1779974-61-6](/img/structure/B2776397.png)
(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of biological and pharmacological activities . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of (5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. Another approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, to introduce the trifluoromethyl group . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been evaluated for its potential anticancer activity against breast cancer cells . It also exhibits antiviral, antibacterial, and anti-inflammatory properties, making it a versatile compound for drug development . In the field of material science, it is used as a building block for the synthesis of advanced materials with unique properties . Additionally, its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it can act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for its anticancer activity . The trifluoromethyl group enhances its binding affinity to these targets, increasing its potency and efficacy .
Comparison with Similar Compounds
(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol can be compared with other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridine itself, and other trifluoromethyl-substituted compounds . Its unique structure, particularly the presence of the trifluoromethyl group, distinguishes it from other similar compounds. This group enhances its chemical stability, biological activity, and overall efficacy . Other similar compounds include imidazo[1,2-a]pyridine derivatives with different substituents, such as methyl or ethyl groups, which may exhibit different biological activities and properties .
Properties
IUPAC Name |
[5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-4,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXULEPHGQQWMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)
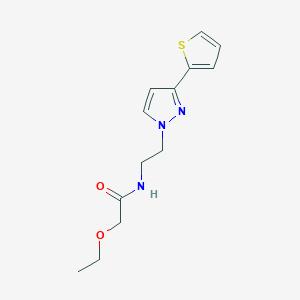
![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)
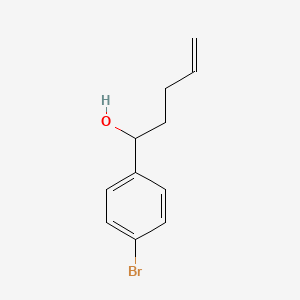
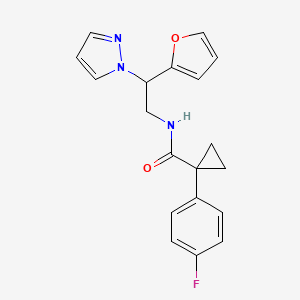
![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)
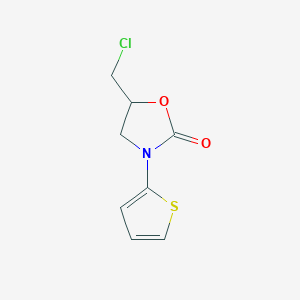
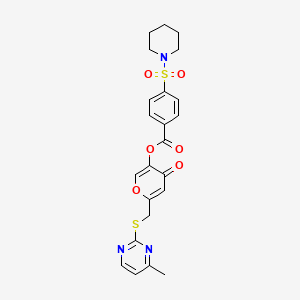
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2776327.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)
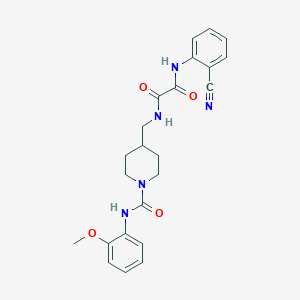
![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)
